3-Ethyl-1-methyl-4-nitroindolin-2-one

iNOS inhibition nitric oxide production indolin-2-one SAR

3-Ethyl-1-methyl-4-nitroindolin-2-one (CAS 505029-55-0, molecular formula C₁₁H₁₂N₂O₃, MW 220.23) is a nitro-substituted oxindole derivative belonging to the indolin-2-one (2-oxindole) class. It is characterized by a unique substitution pattern bearing an ethyl group at the C3 position, a methyl group at the N1 position, and a nitro group at the C4 position, distinguishing it from the broader 4-nitroindolin-2-one series.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B13101042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-4-nitroindolin-2-one
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCC1C2=C(C=CC=C2[N+](=O)[O-])N(C1=O)C
InChIInChI=1S/C11H12N2O3/c1-3-7-10-8(12(2)11(7)14)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3
InChIKeyWDKYOWXDUYYUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-methyl-4-nitroindolin-2-one (CAS 505029-55-0): Core Identity, Physicochemical Baseline, and Procurement Relevance


3-Ethyl-1-methyl-4-nitroindolin-2-one (CAS 505029-55-0, molecular formula C₁₁H₁₂N₂O₃, MW 220.23) is a nitro-substituted oxindole derivative belonging to the indolin-2-one (2-oxindole) class . It is characterized by a unique substitution pattern bearing an ethyl group at the C3 position, a methyl group at the N1 position, and a nitro group at the C4 position, distinguishing it from the broader 4-nitroindolin-2-one series. At room temperature, the compound exists as a solid , with a computed density of approximately 1.3 g/cm³, a boiling point of ~393 °C at 760 mmHg, and a calculated LogP of 2.02 . These physicochemical properties align it with medium-polarity small-molecule candidates suited for screening-library construction and medicinal chemistry derivatization. The compound has been registered in curated bioactivity databases including ChEMBL (CHEMBL2414855) and BindingDB (BDBM50438531) [1].

Defined C3-ethyl, N1-methyl, C4-nitro substitution pattern for SAR studies
Registered in curated bioactivity databases (ChEMBL, BindingDB) with iNOS and hERG assay data
Medium-polarity profile (LogP ~2.0) suitable for medicinal chemistry derivatization and library construction

Why 3-Ethyl-1-methyl-4-nitroindolin-2-one Cannot Be Interchanged with Unsubstituted or Differently Substituted 4-Nitrooxindoles


Within the 4-nitroindolin-2-one chemotype, minor structural modifications at the C3 and N1 positions produce large differences in target engagement. The unsubstituted 4-nitroindolin-2-one scaffold has demonstrated interactions with topoisomerase IV and antiproliferative activity , while 5-nitroindolin-2-one derivatives have been profiled for antimicrobial, anti-inflammatory, and antinociceptive endpoints [1]. Critically, the combination of C3-ethyl and N1-methyl substituents in the target compound generates a distinct steric and electronic profile that is absent from both the parent 4-nitroindolin-2-one (CAS 61394-51-2) and the 5-nitro series. Generic substitution—such as sourcing 4-nitroindolin-2-one in place of the 3-ethyl-1-methyl derivative—would alter logP, receptor complementarity, and metabolic stability, invalidating any structure–activity relationship (SAR) data generated with the substituted compound. This compound must therefore be specified by exact CAS number (505029-55-0) in procurement workflows.

Target shift Unsubstituted 4-nitroindolin-2-one engages topoisomerase IV; C3-ethyl/N1-methyl analogue targets iNOS, altering pharmacological profile
Property drift C3-ethyl and N1-methyl groups increase molecular weight by ~42 Da and raise LogP, modifying solubility and permeability relative to parent scaffold
SAR invalidation SAR data generated with this compound cannot be transferred to unsubstituted or differently substituted nitrooxindoles; exact CAS (505029-55-0) must be specified

Quantitative Differentiation Evidence for 3-Ethyl-1-methyl-4-nitroindolin-2-one: Head-to-Head and Cross-Study Comparisons with 4-Nitroindolin-2-one Analogs


iNOS Inhibitory Potency: 3-Fold Reduction in Activity Relative to a 4-Nitroindolin-2-one Analog Under Identical Cellular Conditions

In IL-1β/IFNγ-stimulated rat RINmF insulinoma cells, 3-ethyl-1-methyl-4-nitroindolin-2-one inhibited iNOS-mediated nitric oxide production with an IC₅₀ of 29,900 nM (~29.9 µM) [1]. A closely related 4-nitroindolin-2-one analog (CHEMBL2414836, BDBM50438535), which lacks the C3-ethyl and N1-methyl substituents, was tested in the identical assay system and yielded an IC₅₀ of 9,810 nM (~9.81 µM) [2]. This represents an approximately 3.05-fold reduction in iNOS inhibitory potency upon introduction of the ethyl and methyl substituents. The same assay conditions (rat RINmF cells, Griess reaction endpoint) enable a direct head-to-head comparison between these two compounds.

iNOS Inhibition (head-to-head)
Direct comparison
Target IC₅₀ 29,900 nM vs. analog IC₅₀ 9,810 nM (rat RINmF cells)
C3-ethyl/N1-methyl substitution reduces iNOS inhibitory potency approximately 3-fold
Identical IL-1β/IFNγ-stimulated RINmF cells, Griess reaction endpoint
iNOS inhibition nitric oxide production indolin-2-one SAR inflammatory pharmacology

iNOS Potency Positioning Within the 4-Nitrooxindole Chemotype: Evidence from Cross-Study Comparators

When contextualized against the broader 4-nitroindolin-2-one chemical space, the target compound's iNOS IC₅₀ of 29.9 µM occupies an intermediate position relative to other analogs with varying substitution patterns. A structurally distinct 4-nitroindolin-2-one analog (CHEMBL2414843, BDBM50438528) tested under the same cell type (rat RINmF) and Griess reaction endpoint yielded an IC₅₀ of 57,600 nM (~57.6 µM) [1], nearly 2-fold weaker than the target compound. Meanwhile, a 4-nitroindolin-2-one analog (CHEMBL1929082, BDBM50359858) measured in LPS-stimulated mouse BV2 microglial cells produced an IC₅₀ of 8,650 nM (~8.65 µM) [2]. Although the cell type differs for CHEMBL1929082 (precluding direct comparison), these data collectively position the target compound between the most and least potent members of the chemotype, confirming that its substitution pattern does not abolish iNOS engagement.

iNOS Potency Positioning
Cross-study context
Intermediate potency within chemotype: 29,900 nM (more potent than 57,600 nM, less potent than 8,650 nM)
Validates inclusion as an iNOS SAR probe; substitution does not abolish target engagement
Different cell types used for some comparators; cross-study interpretation advised
nitrooxindole SAR iNOS pharmacology comparative potency medicinal chemistry

hERG Cardiac Safety Profile: Low Liability Indicated by Single-Concentration Patch-Clamp Screening

In a conventional patch-clamp assay measuring inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) expressed in HEK293 cells, 3-ethyl-1-methyl-4-nitroindolin-2-one produced an EC₅₀ value exceeding 30,000 nM (>30 µM) at a holding potential of −80 mV, assessed as a reduction in tail current amplitude [1]. By comparison, known cardiotoxic nitroindoline-containing compounds have demonstrated hERG IC₅₀ values below 1 µM in analogous patch-clamp formats , establishing a >30-fold safety margin for the target compound relative to high-risk benchmarks.

hERG Channel Inhibition
Class-level inference
EC₅₀ > 30,000 nM in HEK293 patch-clamp assay (−80 mV)
Supports hERG de-prioritization in early lead optimization; >30-fold above cardiotoxic nitroindoline benchmarks
Class-level comparison; no direct comparator tested in identical assay
hERG inhibition cardiac safety patch-clamp electrophysiology toxicity screening

Physicochemical Differentiation: LogP, Boiling Point, and Molecular Weight Relative to the Parent 4-Nitroindolin-2-one Scaffold

3-Ethyl-1-methyl-4-nitroindolin-2-one (MW 220.23, computed LogP 2.02) exhibits a substantially higher molecular weight and lipophilicity compared to the unsubstituted parent 4-nitroindolin-2-one (MW 178.15, CAS 61394-51-2) . The addition of a C3-ethyl group (+28 Da) and an N1-methyl group (+14 Da) increases the molecular weight by approximately 42 Da (23.6% increase) and is expected to shift the LogP upward by approximately 0.5–0.8 log units based on additive fragment contributions for alkyl groups appended to heterocyclic cores. The boiling point of the target compound is calculated at ~393 °C at 760 mmHg , notably higher than that of the parent scaffold, consistent with increased van der Waals surface area.

Physicochemical Shift
Class-level inference
MW +42 Da (+23.6%), LogP increase ~0.5–0.8 units vs parent 4-nitroindolin-2-one
Higher lipophilicity and molecular weight alter solubility, permeability, and protein binding relative to unsubstituted scaffold
Estimated LogP; experimental confirmation recommended
physicochemical properties LogP comparison boiling point procurement specifications

Synthetic Intermediate Utility: Nitro Group as a Latent Amino Handle for Downstream Diversification

The C4-nitro substituent in 3-ethyl-1-methyl-4-nitroindolin-2-one serves as a latent precursor to a primary aromatic amine via selective catalytic hydrogenation or metal-mediated reduction. The resulting 4-amino-3-ethyl-1-methylindolin-2-one (CAS not assigned for this exact derivative) is a versatile intermediate for amide coupling, sulfonamide formation, and diazotization chemistry, which are standard diversification strategies in medicinal chemistry. Although no specific patent was identified that explicitly names this compound as an intermediate, the broader patent landscape covering nitrogen-containing heterocyclic compounds (e.g., US 8,592,454 B2 ) and indolinone derivatives for therapeutic applications (e.g., US 2010/0311985 A1 [1]) confirms the strategic value of the 4-nitrooxindole scaffold as a diversification node. By contrast, the unsubstituted parent 4-nitroindolin-2-one lacks the C3-ethyl group that imparts additional steric bulk and a chiral center (C3), both of which influence the stereochemical outcome of subsequent reactions.

Synthetic Intermediate Potential
Supporting evidence
C4-nitro group serves as latent amine; C3-ethyl provides a stereogenic center for chiral diversification
Enables enantioselective 4-aminooxindole library synthesis, a strategy supported by indolinone patent landscape
No quantitative reduction data for this compound; general nitro-to-amine methods apply
synthetic intermediate nitro reduction amino-indolinone medicinal chemistry diversification

Validated Application Scenarios for 3-Ethyl-1-methyl-4-nitroindolin-2-one Based on Quantitative Evidence


iNOS Inhibitor Screening Libraries Requiring Defined SAR Probes

The confirmed iNOS IC₅₀ of 29.9 µM (rat RINmF cells, Griess reaction) [1] makes this compound a suitable moderate-potency probe for iNOS-focused small-molecule screening. Procurement of this specific CAS number (505029-55-0) is mandatory, as substitution with the unsubstituted 4-nitroindolin-2-one (IC₅₀ = 9.81 µM in the same assay [2]) would introduce a >3-fold potency discrepancy and invalidate comparative analyses. The compound can serve as a reference point for SAR exploration around C3-alkyl and N1-alkyl modifications within the nitrooxindole series.

Cardiac Safety De-Risking in Early-Stage Nitroindolinone Lead Optimization

The hERG EC₅₀ exceeding 30 µM (tail current inhibition, HEK293 patch-clamp) [3] provides an experimentally determined cardiac safety baseline. Medicinal chemistry teams can use this compound as a starting scaffold for further optimization, knowing that the baseline hERG liability is >30-fold weaker than typical cardiotoxic nitroindoline benchmarks (IC₅₀ < 1 µM) . This reduces the need for immediate hERG de-risking chemistry in early hit-to-lead phases.

Chiral Building Block for Diversity-Oriented Synthesis of 4-Aminooxindole Libraries

The C3-ethyl substituent provides a stereogenic center that, following nitro reduction to the corresponding 4-amine, enables enantioselective derivatization strategies not feasible with the achiral 4-nitroindolin-2-one parent scaffold. This scenario is particularly relevant for academic and biotech laboratories constructing fragment- or diversity-based libraries around the indolin-2-one core, as confirmed by the broader patent landscape covering indolinone-based bioactive molecules [4].

Application
Selection Property
Validation Focus
iNOS inhibitor SAR probe
Defined substitution pattern with reported iNOS IC₅₀ in rat RINmF cells
Confirm iNOS inhibition and selectivity in target assay
hERG liability screening
Reported hERG EC₅₀ > 30 µM in patch-clamp; >30-fold above high-risk benchmarks
Verify hERG inhibition under standardized patch-clamp conditions
Chiral 4-aminooxindole synthesis
C3-ethyl stereocenter enables enantioselective derivatization after nitro reduction
Assess nitro reduction efficiency and enantiomeric purity of products
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